molecular formula C20H23ClN6O4 B2974828 methyl 2-(4-{7-[(2-chlorophenyl)methyl]-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl}piperazin-1-yl)acetate CAS No. 898795-37-4

methyl 2-(4-{7-[(2-chlorophenyl)methyl]-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl}piperazin-1-yl)acetate

Cat. No.: B2974828
CAS No.: 898795-37-4
M. Wt: 446.89
InChI Key: KZQQSFRPXVKLRU-UHFFFAOYSA-N
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Description

Methyl 2-(4-{7-[(2-chlorophenyl)methyl]-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl}piperazin-1-yl)acetate is a complex organic compound that belongs to the class of purine derivatives. This compound is characterized by its unique structure, which includes a purine ring system substituted with a piperazine ring and a chlorophenyl group. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

The synthesis of methyl 2-(4-{7-[(2-chlorophenyl)methyl]-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl}piperazin-1-yl)acetate involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:

    Formation of the Purine Core: The purine core is synthesized through a series of condensation reactions involving appropriate precursors such as guanine or xanthine derivatives.

    Introduction of the Piperazine Ring: The piperazine ring is introduced via nucleophilic substitution reactions, where the purine core is reacted with piperazine derivatives under controlled conditions.

    Attachment of the Chlorophenyl Group: The chlorophenyl group is attached through a Friedel-Crafts alkylation reaction, using chlorobenzyl chloride as the alkylating agent.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst to form the methyl ester.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.

Chemical Reactions Analysis

Methyl 2-(4-{7-[(2-chlorophenyl)methyl]-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl}piperazin-1-yl)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles such as amines or thiols replace the chlorine atom.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and methanol.

Scientific Research Applications

Methyl 2-(4-{7-[(2-chlorophenyl)methyl]-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl}piperazin-1-yl)acetate has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including its role as a drug candidate for treating various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

Methyl 2-(4-{7-[(2-chlorophenyl)methyl]-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl}piperazin-1-yl)acetate can be compared with other similar compounds, such as:

    Methyl 2-(2-chlorophenyl)acetate: This compound has a similar chlorophenyl group but lacks the purine and piperazine rings, resulting in different chemical and biological properties.

    Methyl (2S)-2-amino-2-(2-chlorophenyl)acetate tartrate: This compound contains an amino group instead of the purine and piperazine rings, leading to distinct reactivity and applications.

    Methyl (2RS)-2-chlorophenyl [4,7-dihydrothieno [2,3-c]pyridin-6 (5H)-yl]acetate hydrochloride: This compound features a thieno-pyridine ring system, which imparts different pharmacological activities compared to the purine derivative.

Properties

IUPAC Name

methyl 2-[4-[7-[(2-chlorophenyl)methyl]-3-methyl-2,6-dioxopurin-8-yl]piperazin-1-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23ClN6O4/c1-24-17-16(18(29)23-20(24)30)27(11-13-5-3-4-6-14(13)21)19(22-17)26-9-7-25(8-10-26)12-15(28)31-2/h3-6H,7-12H2,1-2H3,(H,23,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZQQSFRPXVKLRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCN(CC3)CC(=O)OC)CC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClN6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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